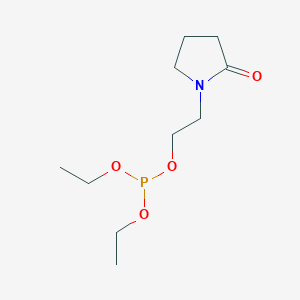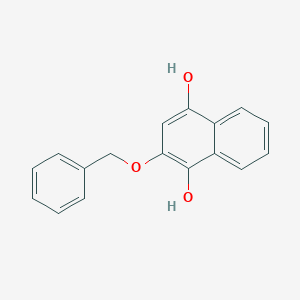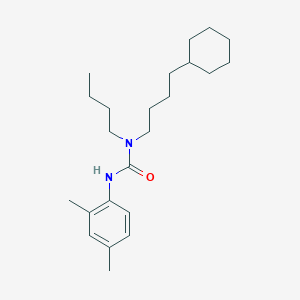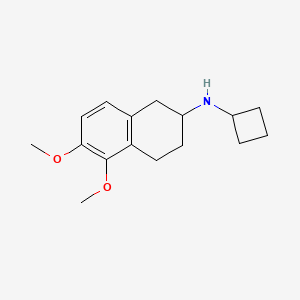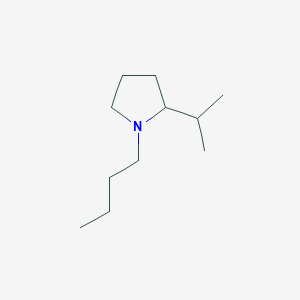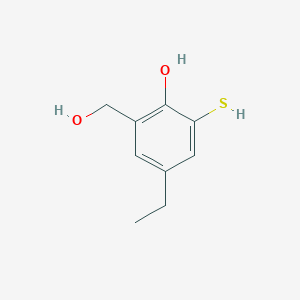![molecular formula C12H10N4O3 B14381153 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 88598-10-1](/img/structure/B14381153.png)
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are essential in various biological processes, including growth and metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a methoxy-substituted benzene derivative with a suitable pteridine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in research related to enzyme functions and metabolic pathways.
Medicine: The compound has shown promise in developing new drugs, particularly as inhibitors for enzymes involved in neurodegenerative diseases and viral infections.
Industry: Its unique properties make it useful in developing new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in treating diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine-2,4(1H,3H)-dione: A simpler analog without the methoxy and methyl substitutions.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic properties.
Benzo[g]pteridine-2,4(3H,10H)-diones: Studied for their antimalarial properties
Uniqueness
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its specific substitutions, which confer unique chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Propriétés
Numéro CAS |
88598-10-1 |
|---|---|
Formule moléculaire |
C12H10N4O3 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
8-methoxy-7-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c1-5-3-6-7(4-8(5)19-2)14-10-9(13-6)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
LGMMSHCXNIKDQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OC)N=C3C(=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


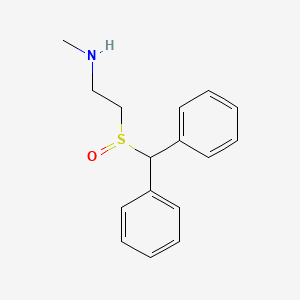

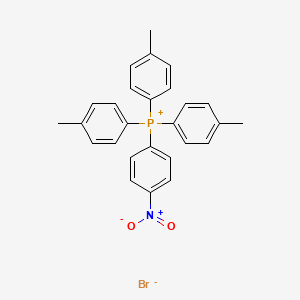
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

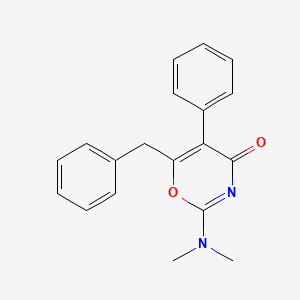
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
